2-(2-Bromopyridin-3-YL)acetonitrile
Overview
Description
2-(2-Bromopyridin-3-YL)acetonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and a nitrile group attached to the acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromopyridin-3-YL)acetonitrile can be synthesized through several methods. One common method involves the bromination of 3-pyridineacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-YL)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-(2-aminopyridin-3-YL)acetonitrile.
Oxidation: Formation of 2-(2-bromopyridin-3-YL)acetic acid.
Scientific Research Applications
2-(2-Bromopyridin-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopyridin-4-YL)acetonitrile
- 2-(5-Bromopyridin-2-YL)acetonitrile
- 2-(6-Bromopyridin-3-YL)acetonitrile
Uniqueness
2-(2-Bromopyridin-3-YL)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. Compared to other bromopyridine derivatives, it may exhibit different chemical behavior and biological activity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELUAAXEWIYSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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